5-Methylselenopheno[3,2-b]pyridine
Description
Properties
CAS No. |
42602-63-1 |
|---|---|
Molecular Formula |
C8H7NSe |
Molecular Weight |
196.12g/mol |
IUPAC Name |
5-methylselenopheno[3,2-b]pyridine |
InChI |
InChI=1S/C8H7NSe/c1-6-2-3-8-7(9-6)4-5-10-8/h2-5H,1H3 |
InChI Key |
OLWAIYYKVUVCDL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)[Se]C=C2 |
Canonical SMILES |
CC1=NC2=C(C=C1)[Se]C=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Methylselenopheno 3,2 B Pyridine and Its Analogues
Retrosynthetic Analysis of the 5-Methylselenopheno[3,2-b]pyridine Core
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ub.eduamazonaws.comresearchgate.net For a fused heterocyclic system like this compound, the analysis involves strategically breaking the bonds of the core structure to identify key synthons and their corresponding synthetic equivalents. amazonaws.com
Two primary disconnection strategies can be envisioned for the selenopheno[3,2-b]pyridine (B428939) core:
Disconnection of the Selenophene (B38918) Ring: This approach involves cleaving the C-Se and C-C bonds of the selenophene ring. This retrosynthetic step leads to a substituted pyridine (B92270) precursor. The key challenge then becomes the introduction of the selenium atom and the subsequent cyclization to form the five-membered selenophene ring fused to the pyridine. This strategy relies on having a suitably functionalized pyridine derivative as a key intermediate.
Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be disconnected. This pathway leads to a 2,3-disubstituted selenophene intermediate. The synthesis would then focus on building the six-membered pyridine ring onto the existing selenophene scaffold. This approach is common in the synthesis of fused pyridines and often employs condensation or multicomponent reactions. advancechemjournal.com
These two main pathways form a "tree of intermediates," guiding the chemist toward a viable synthetic route starting from simpler precursors. ub.edu The choice between these strategies often depends on the availability of starting materials and the desired substitution patterns on the final molecule.
Construction of the Selenophene Ring within Fused Systems
Building the selenophene ring onto a pre-existing aromatic or heteroaromatic system is a common strategy for synthesizing fused selenophenes. This can be achieved through various cyclization and annulation reactions.
Cyclization Reactions Involving Selenium-Containing Precursors
The formation of a selenophene ring often involves the intramolecular cyclization of an acyclic precursor that already contains a selenium atom. nih.govmdpi.com These reactions are typically triggered by electrophilic species or transition metal catalysts. nih.gov A highly relevant strategy for the synthesis of selenopheno[2,3-b]pyridines, close analogues of the target compound, involves the reaction of pre-formed sodium hydroselenide (NaHSe) with an alkynylpyridine. This generates an intermediate that undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to yield the fused ring system. nih.gov
Another powerful method is the electrophilic cyclization of selenoenynes. rsc.orgacs.org In this approach, an electrophile such as iodine (I₂) activates the alkyne for a regioselective 5-endo-dig intramolecular attack by the selenium nucleophile, leading to the formation of 3-iodoselenophenes. rsc.orgacs.org These iodinated products are valuable intermediates that can be further functionalized using cross-coupling reactions. rsc.orgacs.org
Table 1: Examples of Cyclization Reactions for Selenophene Synthesis
| Precursor Type | Reagents & Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| ortho-Alkynylpyridine | NaHSe | Selenopheno[2,3-b]pyridine | Involves intramolecular SNAr reaction. | nih.gov |
| (Z)-Selenoenynes | I₂, ICl, PhSeBr | 3-Substituted Selenophenes | Proceeds via regioselective 5-endo-dig cyclization. | rsc.orgacs.org |
| 1,3-Dienyl Bromides | KSeCN, I₂ (cat.), DMSO, 90-100 °C | 2-Arylselenophenes | Iodine-catalyzed metal-free approach. | nih.govmdpi.com |
| Ethynylcoumarins | SeBr₄ (in situ from SeO₂/HBr) | Selenophenocoumarins | Simple one-step synthesis of fused systems. | academie-sciences.fr |
Transition Metal-Catalyzed Annulation Strategies
Transition metals, particularly copper and palladium, are widely used to catalyze the formation of C-Se and C-C bonds, enabling the construction of selenophene rings. mdpi.comresearchgate.net These methods often involve the annulation of alkynes with a selenium source.
A straightforward approach is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. rsc.org This method is atom-economical and allows for the synthesis of 2,5-disubstituted selenophenes with high regioselectivity. rsc.org Similarly, silver-mediated [2+2+1] cyclization of diynes with elemental selenium can produce 3,4-fused-ring-substituted selenophenes. acs.org
Copper-catalyzed annulation of 2-bromo alkynylbenzenes with selenium sources is another effective route to benzo[b]selenophenes, which are structural analogues of selenopheno[3,2-b]pyridine. chim.itscispace.com These reactions often proceed through a C-Se coupling followed by an intramolecular cyclization. beilstein-journals.orgbeilstein-journals.org
Table 2: Transition Metal-Catalyzed Selenophene Synthesis
| Catalyst/Metal | Reactants | Product Type | Reaction Highlights | Reference |
|---|---|---|---|---|
| Copper | Terminal Alkynes, Elemental Se | 2,5-Disubstituted Selenophenes | Atom- and step-economical [2+2+1] cyclization. | mdpi.comrsc.org |
| Silver | Diynes, Elemental Se | 3,4-Fused Selenophenes | Efficient [2+2+1] cyclization protocol. | acs.org |
| Copper/Palladium | 2-gem-Dibromovinyl Aryl Selenides | 2-Substituted Benzo[b]selenophenes | Cyclization/cross-coupling cascade reaction. | mdpi.com |
| Copper(I) | Vinyl Selenides | 2-Arylselanylbenzo[b]selenophenes | Annulation of pre-formed vinyl selenides. | chim.it |
Formation of the Pyridine Moiety Annulated to Selenophene
The alternative synthetic strategy involves constructing the pyridine ring onto a pre-existing selenophene scaffold. This is a powerful method for accessing a wide range of fused pyridine derivatives.
Multicomponent Reaction Protocols for Fused Heterocycles
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. rsc.orgbenthamdirect.comresearchgate.net MCRs are a powerful tool for the synthesis of fused pyridine rings. nih.govresearchgate.net
For instance, rhodium(III)-catalyzed three-component annulation reactions of N-containing heteroarenes, alkynes, and a vinyl equivalent can produce diverse ring-fused pyridiniums. nih.govresearchgate.net While not specifically demonstrated on a selenophene, this strategy could potentially be adapted. The synthesis of fused pyridine derivatives can also be achieved in aqueous media through a domino reaction involving a Knoevenagel condensation followed by a Michael-type addition and intramolecular cyclization. rsc.org The use of environmentally friendly ionic liquids as both solvents and catalysts has also emerged as a sustainable approach for pyridine synthesis. benthamdirect.com
Classical Annulation and Condensation Reactions (e.g., Knoevenagel-based approaches)
Classical condensation reactions remain a cornerstone for the synthesis of fused pyridine rings. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, is frequently employed to generate an intermediate that can undergo subsequent cyclization to form a pyridine ring. researchgate.net
An efficient synthesis of fused pyridine derivatives can be achieved by reacting an electron-rich amino heterocycle (such as an amino-selenophene) with a Knoevenagel product derived from an aldehyde and malononitrile. rsc.org The reaction proceeds via a Michael addition followed by cyclo-condensation to yield the fused pyridine. rsc.org One-pot tandem reactions involving Knoevenagel condensation have also been developed for the synthesis of complex fused systems like chromeno-annulated imidazopyridines, showcasing the versatility of this approach. nih.gov
Regioselective Synthesis of Substituted Selenopheno[3,2-b]pyridine Derivatives
The regioselective construction of the selenopheno[3,2-b]pyridine scaffold, as opposed to its [2,3-b] or [3,4-b] isomers, requires precise control over bond formation. Methodologies are often adapted from the synthesis of related fused systems, such as selenopheno[3,2-b]selenophenes, where the same regiochemical challenge exists. Key strategies involve the cyclization of carefully designed precursors that guide the formation of the heterocyclic system in the desired orientation.
One effective strategy is the cascade cyclization of alkynyl diol derivatives. In a method developed for selenopheno[3,2-b]selenophenes, which can be conceptually applied to the pyridine analogue, 1,6-dihydroxyhexa-2,4-diynes are treated with selenium powder. nih.gov This reaction proceeds via a biselenium cyclization to furnish the tetrasubstituted fused-ring system. To achieve the this compound target, this would necessitate a starting pyridine derivative with appropriately placed alkynyl diol functionalities.
Another powerful regioselective method is electrophilic cyclization. The reaction of butylselanyl propargyl alcohols with iodine has been shown to produce 3-iodoselenophenes. acs.org The mechanism involves an initial 5-endo-dig cyclization, which is crucial for forming the selenophene ring. acs.org For the synthesis of a fused system like selenopheno[3,2-b]pyridine, a pyridine precursor containing an ortho-alkynylselenoether moiety would be required. The electrophile (e.g., I₂, Br₂, or a source of "Se+") directs the cyclization to form the five-membered ring fused at the 2,3-positions of the initial pyridine ring, resulting in the [3,2-b] geometry.
Copper-catalyzed C-Se cross-coupling and cyclization reactions also provide a reliable route. The synthesis of dithieno[3,2-b:2',3'-d]selenophene, a related heterotriacene, was achieved from 3,3'-diiodo-2,2'-bithiophene (B429042) using selenourea (B1239437) as the selenium source and copper oxide nanoparticles as the catalyst. beilstein-journals.org This demonstrates that a suitably di-halogenated bipyridine or a halogenated amino-pyridine could serve as a precursor for a copper-catalyzed cyclization to form the central selenophene ring with controlled regiochemistry.
Table 1: Regioselective Synthetic Methods for Selenopheno[3,2-b] Analogues
| Method | Precursor Type | Reagents & Conditions | Product Type | Ref |
|---|---|---|---|---|
| Cascade Cyclization | Alkynyl Diol | Se powder, I₂, NMP, 140 °C | 2,5-Disubstituted-selenopheno[3,2-b]selenophene | nih.gov |
| Electrophilic Cyclization | Butylselanyl Propargyl Alcohol | I₂ or CuBr₂ | 3-Haloselenophenes | acs.org |
| C-Se Coupling/Cyclization | 3,3'-Diiodo-2,2'-bithiophene | Selenourea, CuO nanoparticles, KOH, DMSO | Dithieno[3,2-b:2',3'-d]selenophene | beilstein-journals.org |
Green Chemistry Principles and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of selenium-containing heterocycles is increasingly benefiting from the application of green chemistry principles, including the use of microwave irradiation, solvent-free conditions, and efficient, non-toxic catalytic systems.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and reducing solvent use. A notable example is the efficient synthesis of 4-chloroselenolo[3,2-d]pyrimidines, a system structurally analogous to selenopheno[3,2-b]pyridines. researchgate.net This method provides access to the fused heterocycle in very good yields and significantly shorter reaction times compared to conventional heating. researchgate.net
While not reported for the specific target molecule, solvent-free, microwave-irradiated conditions have been successfully employed in a one-pot multicomponent synthesis of the isomeric selenopheno[2,3-b]pyridine derivatives. nih.gov This approach highlights the potential of combining microwave heating with solvent-free conditions to create highly efficient and green synthetic protocols for the broader class of selenophene-fused pyridines. nih.govresearchgate.net The application of these principles—utilizing microwave energy to drive reactionsneatly or with minimal solvent—represents a key direction for the sustainable synthesis of this compound.
Table 2: Microwave-Assisted Synthesis of Selenophene-Fused Azines
| Product Class | Reaction Type | Conditions | Advantages | Ref |
|---|---|---|---|---|
| 4-Chloroselenolo[3,2-d]pyrimidines | Cyclization/Functionalization | Microwave irradiation | Short reaction times, very good yields | researchgate.net |
| Selenopheno[2,3-b]pyridines | One-pot multicomponent reaction | Solvent-free, microwave irradiation | High efficiency, green method | nih.gov |
Improving reagent efficiency and utilizing non-toxic, effective catalysts are cornerstones of green chemistry. In the synthesis of selenophenes, significant progress has been made in replacing hazardous reagents with more benign alternatives.
One innovative approach involves an electrophilic cyclization using sodium halides (e.g., NaCl, NaBr) as the source of the electrophilic halogen. nih.gov Promoted by copper(II) sulfate (B86663) in ethanol, this method allows for the synthesis of 3-haloselenophenes under mild, environmentally friendly conditions, avoiding the use of harsh halogenating agents. nih.gov
Furthermore, transition-metal-free procedures have been developed. The synthesis of 3,4-disubstituted selenophenes can be achieved via the electrophilic cyclization of 1,3-diynes promoted by an electrophilic selenium species generated in situ. mdpi.com This is accomplished by the oxidative cleavage of dibutyl diselenide using Oxone® as a green, inexpensive, and safe oxidant, with the reaction proceeding in an alcohol or acetonitrile (B52724) solvent. mdpi.com This strategy avoids the need for metal catalysts entirely.
Table 3: Green Catalytic and Reagent-Efficient Methods in Selenophene Synthesis
| Method | Key Reagent/Catalyst | Solvent | Advantage | Ref |
|---|---|---|---|---|
| Electrophilic Halocyclization | CuSO₄·5H₂O / Sodium Halide | Ethanol | Use of "table salt" as halogen source; benign solvent | nih.gov |
| Transition-Metal-Free Cyclization | Oxone® / Dibutyl Diselenide | Acetonitrile or Alcohol | Avoids transition metals; uses a green oxidant | mdpi.com |
| Cascade Cyclization | Selenium Powder / Na₂S₂O₃ / I₂ | N-Methyl-2-pyrrolidone (NMP) | Step-efficient use of elemental selenium | nih.gov |
| C-Se Coupling/Cyclization | CuO Nanoparticles | Dimethyl sulfoxide (B87167) (DMSO) | Use of a nanoparticle catalyst | beilstein-journals.org |
Theoretical and Computational Chemistry Investigations of 5 Methylselenopheno 3,2 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations have emerged as an indispensable tool for elucidating the molecular properties and reactivity of novel compounds. For a molecule like 5-Methylselenopheno[3,2-b]pyridine, these methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state electronic structure and equilibrium geometry of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP or ωB97XD, would be used to predict its three-dimensional structure with high precision. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape and steric profile. The fusion of the selenophene (B38918) and pyridine (B92270) rings is expected to result in a largely planar structure, a feature that has significant implications for its electronic properties.
The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP would highlight the electron-rich and electron-deficient regions of the molecule, with the nitrogen atom of the pyridine ring being a site of negative potential (electron-rich) and the hydrogens of the methyl group being sites of positive potential (electron-deficient).
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state energies and properties, which are crucial for predicting the molecule's absorption and emission spectra. TD-DFT calculations can identify the energies of the lowest singlet and triplet excited states, the oscillator strengths of electronic transitions (which determine the intensity of absorption peaks), and the nature of these transitions (e.g., π-π* or n-π*).
For this compound, the lowest energy electronic transitions are expected to be of π-π* character, involving the delocalized electrons of the fused aromatic system. The calculated absorption maxima (λmax) would provide a theoretical UV-Vis spectrum, which can be compared with experimental data to validate the computational methodology. acs.org
The accuracy of any quantum chemical calculation is highly dependent on the chosen level of theory (the combination of the functional and the basis set). For a molecule containing a heavy atom like selenium, the choice of basis set is particularly important. A basis set such as 6-311G(d,p) or a larger one incorporating diffuse functions (e.g., 6-311++G(d,p)) would be appropriate to accurately describe the electronic structure, especially the valence electrons of selenium. nih.gov For even greater accuracy, effective core potentials (ECPs) like the LANL2DZ can be used for the selenium atom to account for relativistic effects, while a high-level basis set is used for the lighter atoms. nih.gov
The choice of the DFT functional is also critical. Hybrid functionals like B3LYP are often a good starting point, while range-separated functionals like CAM-B3LYP or ωB97XD can provide more accurate descriptions of excited states and long-range interactions. nih.gov Validation of the chosen level of theory is typically achieved by comparing calculated properties, such as the UV-Vis spectrum, with available experimental data for related compounds. acs.org
Molecular Orbital Analysis
The behavior of a molecule in chemical reactions and its electronic properties are fundamentally governed by its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the molecule's reactivity and potential applications in materials science.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
In this compound, the HOMO is expected to be a π-orbital delocalized across the fused ring system, with significant contributions from the electron-rich selenophene ring. The methyl group, being a weak electron-donating group, will slightly raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to its unsubstituted counterpart. The LUMO is also expected to be a π*-orbital, with a significant contribution from the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum. The presence of selenium, in comparison to sulfur, typically leads to a smaller HOMO-LUMO gap. researchgate.net
Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. NBO analysis provides a quantitative measure of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals.
For this compound, NBO analysis would quantify the π-conjugation within the fused ring system by calculating the stabilization energies associated with the delocalization of π-electrons. A key aspect to investigate would be the potential for an intramolecular donor-acceptor interaction between a lone pair on the selenium atom and an antibonding orbital associated with the pyridine ring (Se···N interaction). The strength of this interaction can be estimated by the second-order perturbation energy (E(2)) from the NBO analysis. acs.org Such interactions can have a significant influence on the molecule's conformation and electronic properties. acs.org The analysis would also detail the hybridization of the atoms and the polarization of the chemical bonds, offering a deeper understanding of the electronic structure.
Prediction of Spectroscopic Parameters
Computational quantum chemistry enables the accurate prediction of various spectroscopic parameters, which are crucial for the identification and characterization of compounds.
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, a widely used and reliable approach, is employed to calculate the magnetic shielding tensors of atomic nuclei within a molecule. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), theoretical ¹H and ¹³C NMR chemical shifts for this compound can be determined.
These calculations are generally performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). The resulting predicted chemical shifts provide a theoretical spectrum that can be directly compared with experimental data, aiding in the assignment of peaks and confirming the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO method.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 8.35 | 148.2 |
| 3 | 7.60 | 125.8 |
| 5-CH₃ | 2.65 | 18.5 |
| 6 | 7.90 | 130.1 |
| 7 | 8.60 | 152.5 |
| C3a | - | 135.4 |
| C7a | - | 150.9 |
Note: These are hypothetical values for illustrative purposes and would require specific computational studies to be validated.
Calculated Vibrational Frequencies and Their Experimental Correlation
Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. By computing the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations, typically performed at the same level of theory as geometry optimization, produce a theoretical vibrational spectrum.
A direct comparison between the calculated frequencies and experimental IR and Raman spectra allows for the assignment of specific vibrational modes to the observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical methods, thereby improving the correlation with experimental data.
Table 2: Selected Calculated Vibrational Frequencies for this compound and Their Assignments.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3105 | 3000 | C-H stretch (pyridine ring) |
| 3080 | 2975 | C-H stretch (selenophene ring) |
| 2995 | 2900 | C-H stretch (methyl group) |
| 1610 | 1555 | C=N stretch (pyridine ring) |
| 1580 | 1528 | C=C stretch (aromatic rings) |
| 850 | 820 | Se-C stretch |
Note: These are hypothetical values for illustrative purposes and would require specific computational studies to be validated.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for exploring the potential chemical reactivity of this compound. By mapping out the potential energy surface (PES) for a given reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified.
For instance, the mechanism of electrophilic substitution on the selenophene or pyridine ring can be investigated. Calculations would involve identifying the transition state structure for the addition of an electrophile and the subsequent loss of a proton. The energy barrier associated with the transition state provides a quantitative measure of the reaction's feasibility. Techniques such as intrinsic reaction coordinate (IRC) calculations can be used to confirm that the identified transition state connects the reactants and products.
Solvent Effects and Implicit Solvation Models in Computational Studies
The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods to account for the bulk electrostatic effects of a solvent.
In these models, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. This approach allows for the calculation of properties, such as conformational energies and reaction barriers, in a simulated solvent environment. The choice of solvent in the model can be tailored to match experimental conditions, providing a more realistic theoretical description of the molecule's behavior in solution.
Molecular Adsorption and Surface Interaction Simulations (e.g., Monte Carlo methods)
Understanding how this compound interacts with surfaces is crucial for applications in materials science and catalysis. Molecular simulations, such as those employing Monte Carlo (MC) methods, can be used to study the adsorption of this molecule onto various surfaces.
In a typical simulation, a model of the surface (e.g., a graphene sheet or a metal oxide surface) is constructed, and the this compound molecule is placed in its vicinity. The MC algorithm then samples a vast number of possible positions and orientations of the molecule on the surface, calculating the interaction energy for each configuration. This process allows for the determination of the most stable adsorption geometries and the calculation of the adsorption energy, providing insights into the strength and nature of the surface-molecule interactions.
Reactivity and Derivatization of the 5 Methylselenopheno 3,2 B Pyridine Core
Electrophilic Aromatic Substitution (EAS) Reactions on the Fused System
Electrophilic aromatic substitution (EAS) on the selenopheno[3,2-b]pyridine (B428939) scaffold is a key method for introducing functional groups onto the heterocyclic core. The regioselectivity of these reactions is dictated by the electronic properties of both the selenophene (B38918) and pyridine (B92270) rings.
The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic attack compared to benzene. uci.edumasterorganicchemistry.compearson.com Conversely, the selenophene ring is electron-rich and thus more susceptible to electrophilic substitution. In the fused system, the positions on the selenophene ring are generally favored for substitution.
However, the nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid under typical EAS conditions, further deactivating the pyridine ring and influencing the substitution pattern. snnu.edu.cn In contrast, pyridine N-oxides are more reactive towards EAS, with substitution occurring at the C2 and C4 positions. vaia.com This is because the resonance forms of the N-oxide delocalize electron density to these carbons. vaia.com
Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of substitution on the selenopheno[3,2-b]pyridine ring will depend on the specific reaction conditions and the directing effects of the methyl group and the selenium atom.
Nucleophilic Reactions and Ring Transformations
The electron-deficient nature of the pyridine ring makes the selenopheno[3,2-b]pyridine system susceptible to nucleophilic attack, particularly at the positions alpha and gamma to the nitrogen atom. imperial.ac.uk Nucleophilic aromatic substitution (SNAr) can occur, especially if a good leaving group is present on the pyridine ring. youtube.com
The reactivity of pyridines towards nucleophiles can be enhanced by N-alkylation or N-oxidation. abertay.ac.uk Pyridine N-oxides, for example, can undergo nucleophilic attack, often followed by elimination of the N-substituent. abertay.ac.uk
Ring transformation reactions, while less common, can potentially occur under specific conditions, leading to the formation of different heterocyclic systems. These transformations might be initiated by nucleophilic attack leading to ring opening and subsequent recyclization.
Functionalization at the Methyl Group and Other Peripheral Positions
The methyl group at the 5-position of the selenopheno[3,2-b]pyridine core offers a site for various functionalization reactions. Radical reactions, for instance, can be initiated at the methyl group. This can involve processes like photoredox catalysis, where a photosensitizer generates a radical at the C(sp³)–H bond of the methyl group, which can then be coupled with other reagents. nih.gov
Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing a handle for further synthetic modifications. Additionally, deprotonation of the methyl group with a strong base could generate a carbanion, which can then react with various electrophiles.
Functionalization at other peripheral positions can be achieved through methods like directed metalation, where a pre-installed directing group guides the deprotonation and subsequent reaction with an electrophile to a specific position. snnu.edu.cn
Cross-Coupling Methodologies for C-C, C-N, and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the selenopheno[3,2-b]pyridine scaffold, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds. imust.edu.cnchim.itnih.gov These reactions typically involve the coupling of a halogenated or triflated selenopheno[3,2-b]pyridine with a suitable coupling partner.
Table 1: Common Cross-Coupling Reactions for Selenopheno[3,2-b]pyridine Derivatization
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Bond Formed |
| Suzuki-Miyaura | Boronic acids or esters | Pd(PPh₃)₄, PdCl₂(dppf) | C-C |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | C-C (alkynyl) |
| Buchwald-Hartwig | Amines, amides | Pd₂(dba)₃, Xantphos | C-N |
| Heck | Alkenes | Pd(OAc)₂ | C-C (alkenyl) |
| Stille | Organostannanes | Pd(PPh₃)₄ | C-C |
For instance, Suzuki-Miyaura coupling of a bromo-substituted selenopheno[3,2-b]pyridine with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents. nih.govmdpi.com The Sonogashira coupling allows for the introduction of alkynyl groups, which can be further elaborated. academie-sciences.fr The Buchwald-Hartwig amination is a key method for forming C-N bonds, enabling the synthesis of amino-substituted derivatives. academie-sciences.fr
Oxidation and Reduction Chemistry of the Selenopheno[3,2-b]pyridine Scaffold
The selenium atom in the selenopheno[3,2-b]pyridine ring can be oxidized to a selenoxide or a selenone using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). This oxidation can significantly alter the electronic properties and reactivity of the heterocyclic system.
The pyridine nitrogen can also be oxidized to an N-oxide, as previously mentioned, which activates the ring for both electrophilic and nucleophilic substitution reactions. vaia.comabertay.ac.uk
Reduction of the selenopheno[3,2-b]pyridine system can also be achieved. For example, catalytic hydrogenation could potentially reduce the pyridine ring to a piperidine (B6355638) ring, depending on the reaction conditions. The selenium-carbon bonds might also be susceptible to cleavage under certain reductive conditions.
Synthesis of Structurally Diverse Analogues and Congeners of Selenopheno[3,2-b]pyridine
The synthesis of structurally diverse analogues of selenopheno[3,2-b]pyridine often involves the construction of the fused ring system from appropriately substituted precursors. imust.edu.cn Common strategies include the Friedländer annulation and Thorpe-Ziegler cyclization. imust.edu.cn
Another powerful approach involves the intramolecular cyclization of suitably designed precursors. For instance, the reaction of an ethynylpyridine with a selenium source can lead to the formation of the selenophene ring fused to the pyridine. nih.gov The use of in situ generated selenium(IV) bromide from selenium(IV) oxide and hydrobromic acid has been shown to be an effective method for the cyclization of ethynylcoumarins to form selenophenocoumarins, a strategy that could be adapted for selenophenopyridines. academie-sciences.fr
Furthermore, multicomponent reactions offer an efficient way to assemble complex heterocyclic systems in a single step. nih.gov For example, a one-pot, four-component condensation has been used to synthesize bis(indolyl)pyridines. mdpi.com
The derivatization of the core structure through the methodologies described in the preceding sections (EAS, cross-coupling, etc.) is also a primary route to a wide array of analogues with diverse substitution patterns.
Advanced Research Applications and Future Perspectives of Selenopheno 3,2 B Pyridine Derivatives
Utility as Versatile Building Blocks in Complex Organic Synthesis
Selenophene (B38918) derivatives, including the selenopheno[3,2-b]pyridine (B428939) core, are valuable building blocks in the construction of complex organic molecules and π-conjugated systems. mdpi.com Their utility stems from the ability to undergo a variety of chemical transformations, allowing for the extension of their molecular framework and the introduction of diverse functional groups.
One of the key synthetic strategies involves the regioselective iodocyclization of precursor molecules like 3-alkynyl-2-(methylseleno)quinolines to forge the selenopheno[2,3-b]quinoline skeleton. researchgate.net The resulting halogenated derivatives serve as versatile intermediates for further structural elaboration through widely-used palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Heck reactions. researchgate.net This approach enables the systematic construction of larger, fused heterocyclic systems with tailored properties.
The synthesis of related selenophene-fused heterocycles, such as those based on imidazo[1,2-a]pyridines, has also been achieved through copper-catalyzed direct selenylation reactions using elemental selenium. chim.it These synthetic methodologies highlight the adaptability of the selenophene motif in creating a diverse library of complex molecules for various applications. While specific synthetic routes starting from 5-Methylselenopheno[3,2-b]pyridine are not extensively documented, the established reactivity of the parent system suggests its potential as a foundational unit for creating more complex, functionalized derivatives.
Exploration in Catalysis: Organoselenium Catalysts and Ligands
Organoselenium compounds have garnered significant attention for their catalytic activity, particularly in oxidation reactions. nih.govconicet.gov.ar A notable example is their ability to mimic the function of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), which is crucial for cellular protection against oxidative damage. nih.gov The catalytic cycle often involves the selenium center shuttling between different oxidation states, facilitating the transfer of oxygen atoms.
While the direct application of this compound as a catalyst is an area ripe for exploration, the broader class of organoselenium compounds has demonstrated utility in various transformations. For instance, diaryl diselenides, in the presence of iron(III) salts, can catalyze the synthesis of polysubstituted 4H-chalcogenochromenes. mdpi.com Furthermore, selenium-based catalysts have been employed in cyclofunctionalization reactions, where the active catalytic species is believed to be a perselenonic acid. nih.gov
The development of heterogeneous catalysts, such as Ag/AgCl nanoparticles, has been shown to facilitate the synthesis of seleno[2,3-b]pyridine derivatives under visible light irradiation, showcasing a green chemistry approach to organoselenium compound production. researchgate.net The potential for selenopheno[3,2-b]pyridine derivatives to act as ligands in transition metal catalysis also presents an exciting avenue for research, where the electronic properties of the heterocyclic system could influence the activity and selectivity of the metal center. chim.it
Development in Materials Science for Optoelectronic and Electronic Applications
The unique electronic structure of selenophene-containing compounds, characterized by a lower bandgap compared to their sulfur analogs, makes them highly attractive for applications in materials science, particularly in the realm of organic electronics. researchgate.net
Selenophene-based molecules have been extensively investigated as p-type semiconductors in organic field-effect transistors (OFETs). The replacement of sulfur with selenium in conjugated systems often leads to enhanced intermolecular interactions and improved charge transport properties. researchgate.net For example, organic semiconductors incorporating selenophene rings have demonstrated promising hole mobilities. researchgate.netbeilstein-journals.org
The introduction of a methyl group, as in the conceptual this compound, could further influence the material's solid-state packing and, consequently, its charge transport characteristics. While specific data for this compound is not available, studies on related systems provide valuable insights. For instance, small molecule organic semiconductors are at the core of understanding charge transport phenomena in organic electronic materials. cam.ac.uk The ordered structures of these materials have been instrumental in developing new theories and more efficient devices. cam.ac.uk
Table 1: Performance of Selected Selenophene-Based Organic Field-Effect Transistors (OFETs)
| Semiconductor Material | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Ref. |
|---|---|---|---|
| 2,5-bis((E)-4-octylstyryl)selenopheno[3,2-b]selenophene | 0.38 | - | researchgate.net |
| 5,5′-bis((E)-4-octylstyryl)-2,2′-biselenophene | 0.11 | - | researchgate.net |
| Violanthrone Derivative (3b) | 1.07 x 10⁻² | - | beilstein-journals.org |
This table presents data for related selenophene-containing compounds to illustrate the potential of this class of materials in OFETs.
In the field of organic photovoltaics (OPVs), selenophene derivatives have been successfully employed as components of both donor and acceptor materials. The incorporation of selenium can effectively lower the optical bandgap of the material, allowing for broader absorption of the solar spectrum. researchgate.net This, coupled with the potential for favorable intermolecular interactions that enhance charge transport, can lead to improved device efficiencies. researchgate.net
Specifically, selenophene-containing units have been integrated into narrow bandgap non-fullerene acceptors (NFAs), which have led to significant advancements in the power conversion efficiencies (PCEs) of organic solar cells. researchgate.netrsc.org For example, devices utilizing a selenophene-integrated dithieno[3,2-b:2′,3′-d]pyrrole-based asymmetric acceptor have achieved a remarkable PCE of 13.76%. rsc.org
The strategic placement of selenium atoms within the molecular structure, along with other modifications like fluorination or methylation of end groups, has been shown to be a key factor in optimizing the energy levels and morphological properties of the active layer, ultimately leading to higher performance and stability of the solar cells. rsc.orgimperial.ac.uk
Table 2: Photovoltaic Performance of Selected Organic Solar Cells (OSCs) with Selenophene-Containing Acceptors
| Donor:Acceptor Blend | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA cm⁻²] | Fill Factor (FF) [%] | Ref. |
|---|---|---|---|---|---|
| PM6:DTPPSe-2F | 13.76 | - | - | - | rsc.org |
| PM6:M2 | 11.16 | 0.88 | 19.76 | 63.84 | nih.gov |
This table showcases the performance of OSCs incorporating selenophene derivatives, highlighting their potential in energy conversion systems.
Investigation as Ligands in Coordination Chemistry and Metal Complexation Studies
Pyridine (B92270) and its derivatives are classic ligands in coordination chemistry, readily coordinating to metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.orgresearchgate.net The resulting metal complexes have diverse applications, from catalysis to materials science and medicine. Selenophene derivatives can also act as ligands, adding another layer of complexity and potential functionality to the resulting coordination compounds. mdpi.com
The selenopheno[3,2-b]pyridine scaffold, possessing both a pyridine nitrogen and a selenium atom, offers multiple potential coordination sites. The nitrogen atom is expected to be the primary coordination site, forming stable complexes with a wide range of transition metals. The electronic properties of the selenophene ring can modulate the Lewis basicity of the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond and the properties of the resulting complex.
While specific studies on the coordination complexes of this compound are limited, the general principles of coordination chemistry suggest that it would form stable complexes, likely with an octahedral or tetrahedral geometry depending on the metal ion and other ligands present. jscimedcentral.com The steric and electronic effects of the methyl group would also play a role in the coordination geometry and stability of the complexes.
Future Research Directions and Emerging Opportunities in Selenopheno[3,2-b]pyridine Chemistry
The field of selenopheno[3,2-b]pyridine chemistry is poised for significant growth, with numerous opportunities for future research and development.
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider range of substituted selenopheno[3,2-b]pyridine derivatives is a key area for future work. This includes exploring novel cyclization strategies and post-functionalization techniques.
Advanced Catalysis: A deeper exploration of the catalytic potential of selenopheno[3,2-b]pyridine derivatives is warranted. This could involve designing new organoselenium catalysts for specific organic transformations or utilizing these heterocycles as ligands in transition metal catalysis to achieve novel reactivity and selectivity.
High-Performance Organic Electronics: There is considerable scope for designing and synthesizing new selenopheno[3,2-b]pyridine-based materials for next-generation organic electronics. This includes developing high-mobility semiconductors for flexible displays and sensors, as well as engineering novel donor and acceptor materials for highly efficient and stable organic solar cells. ucr.edu
Coordination Chemistry and Functional Materials: The systematic investigation of the coordination chemistry of selenopheno[3,2-b]pyridines with various metal ions could lead to the discovery of new functional materials with interesting magnetic, optical, or catalytic properties.
Computational Modeling: Theoretical studies, such as density functional theory (DFT) calculations, will continue to play a crucial role in understanding the structure-property relationships of these materials and in guiding the design of new molecules with desired functionalities. nih.govaps.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
